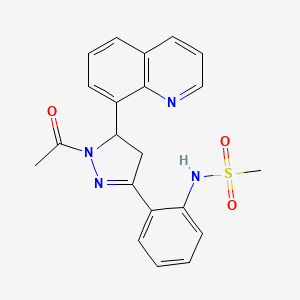

N-((3s,5s,7s)-adamantan-1-yl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide

概要

説明

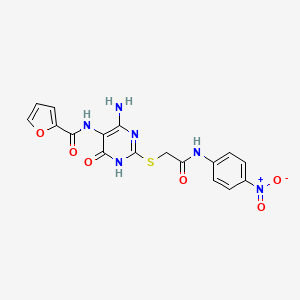

5-クロロ AKB48: 5-クロロ APINACA は、インダゾール系合成カンナビノイドとして分類される合成カンナビノイドです。 これは、主に法医学および研究用途で使用される分析用標準物質です . この化合物は、C23H30ClN3O の分子式と400.0 g/mol の分子量を持っています .

2. 製法

合成経路と反応条件: 5-クロロ AKB48の合成には、制御された条件下で、1-アダマンチルアミンと5-クロロペンチルインダゾール-3-カルボン酸クロリドの反応が含まれます。 この反応には、通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの塩基が必要で、目的生成物の形成を促進します .

工業的製造方法: 5-クロロ AKB48の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 この化合物は、通常、ISO/IEC 17025およびISO 17034などの国際規格を遵守する専門施設で製造されます .

3. 化学反応解析

反応の種類: 5-クロロ AKB48は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために実施することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は水酸化誘導体を生成する可能性がありますが、置換反応はさまざまな置換インダゾール誘導体を生成する可能性があります .

4. 科学研究への応用

5-クロロ AKB48は、以下を含むさまざまな科学研究用途に使用されています。

作用機序

5-クロロ AKB48の作用機序には、カンナビノイド受容体、特にCB1 およびCB2 受容体との相互作用が含まれます。この化合物は、これらの受容体に高い親和性で結合し、下流のシグナル伝達経路の活性化につながります。 この相互作用は、神経伝達物質の放出の調節や生理学的プロセスの変化など、さまざまな薬理学的効果をもたらします . その作用機序に関与する正確な分子標的と経路はまだ調査中です .

生化学分析

Biochemical Properties

5c-Apinaca acts as a reasonably potent agonist for the cannabinoid receptors . It is a full agonist at CB1 and acts as a partial agonist at CB2 . The compound interacts with these receptors, influencing the biochemical reactions within the body .

Cellular Effects

The effects of 5c-Apinaca on cells are primarily due to its interaction with cannabinoid receptors. These receptors are involved in a variety of cellular processes, including cell signaling pathways and gene expression . The influence of 5c-Apinaca on these receptors can therefore have a significant impact on cellular function .

Molecular Mechanism

5c-Apinaca exerts its effects at the molecular level through its interactions with cannabinoid receptors. It acts as an agonist at these receptors, binding to them and activating them . This can lead to changes in gene expression and can influence a variety of molecular processes .

Temporal Effects in Laboratory Settings

The effects of 5c-Apinaca can change over time in laboratory settings. The compound undergoes metabolic processes that can alter its structure and function . These processes can affect the stability of the compound, its degradation over time, and its long-term effects on cellular function .

Metabolic Pathways

5c-Apinaca undergoes metabolic processes in the body that can alter its structure and function . These processes involve various enzymes and can affect metabolic flux and metabolite levels . The primary metabolic reactions of 5c-Apinaca involve the adamantyl group’s mono- and dihydroxylation and the N-pentyl terminus’s oxidative defluorination .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro AKB48 involves the reaction of 1-adamantylamine with 5-chloropentylindazole-3-carboxylic acid chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 5-chloro AKB48 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities that adhere to international standards such as ISO/IEC 17025 and ISO 17034 .

化学反応の分析

Types of Reactions: 5-chloro AKB48 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole derivatives .

科学的研究の応用

5-chloro AKB48 is used in various scientific research applications, including:

Forensic Chemistry: It serves as a reference material for the identification and quantification of synthetic cannabinoids in forensic samples.

Toxicology: The compound is used to study the toxicological effects of synthetic cannabinoids on biological systems.

Analytical Chemistry: The compound is utilized in the development and validation of analytical methods for the detection of synthetic cannabinoids.

類似化合物との比較

類似化合物:

AKB48 (APINACA): 合成カンナビノイドとしても作用する構造的に類似した化合物。

5F-AKB48 (5F-APINACA): 塩素ではなく、5位にフッ素原子を持つ別の合成カンナビノイド。

5Br-AKB48 (5Br-APINACA): AKB48の臭素置換アナログ.

5-クロロ AKB48の独自性: 5-クロロ AKB48は、5位に塩素原子があるため独特です。これは、その結合親和性と薬理学的効果に影響を与えます。 この構造的な修飾は、そのアナログと比較してカンナビノイド受容体との異なる相互作用をもたらし、異なる薬理学的プロファイルにつながる可能性があります .

特性

IUPAC Name |

N-(1-adamantyl)-1-(5-chloropentyl)indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O/c24-8-4-1-5-9-27-20-7-3-2-6-19(20)21(26-27)22(28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGENBCKWDLSPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342105 | |

| Record name | 1-(5-Chloropentyl)-N-tricyclo(3.3.1.13,7)dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160555-52-0 | |

| Record name | 5c-Apinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Chloropentyl)-N-tricyclo(3.3.1.13,7)dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5C-APINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ7QK7R2SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2838405.png)

![4-methoxy-1-phenyl-5-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2838408.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)

![1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2838417.png)

![N-[2-(4-Methylpiperidin-1-yl)ethyl]-N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide](/img/structure/B2838419.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2838421.png)